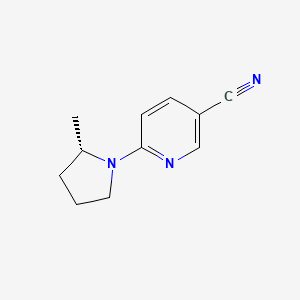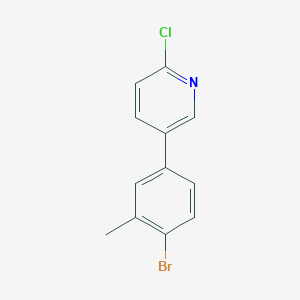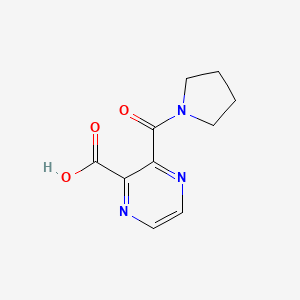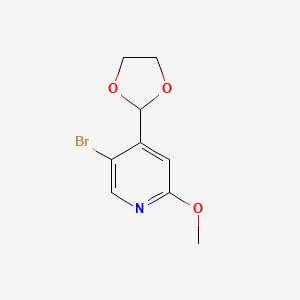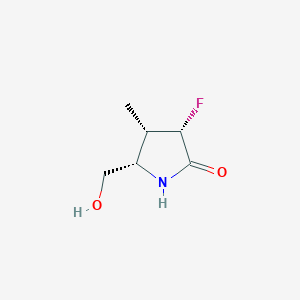
(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one is a chiral fluorinated pyrrolidinone derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one typically involves the fluorination of a suitable pyrrolidinone precursor. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidinone derivatives.
科学研究应用
(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
- (3S,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
- (3S,4S,5S)-3-Chloro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
- (3S,4S,5S)-3-Bromo-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
Uniqueness
The presence of the fluorine atom in (3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one distinguishes it from its analogs. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes this compound a valuable compound for various applications.
属性
分子式 |
C6H10FNO2 |
|---|---|
分子量 |
147.15 g/mol |
IUPAC 名称 |
(3S,4S,5S)-3-fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H10FNO2/c1-3-4(2-9)8-6(10)5(3)7/h3-5,9H,2H2,1H3,(H,8,10)/t3-,4+,5-/m0/s1 |
InChI 键 |
SMEDWOWOJQRIPT-LMVFSUKVSA-N |
手性 SMILES |
C[C@H]1[C@H](NC(=O)[C@H]1F)CO |
规范 SMILES |
CC1C(NC(=O)C1F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14026225.png)


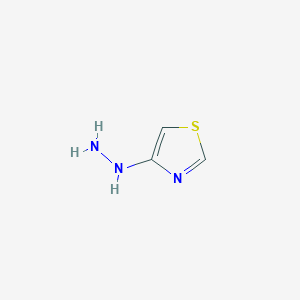

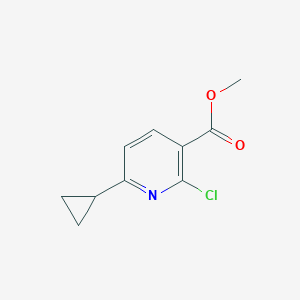
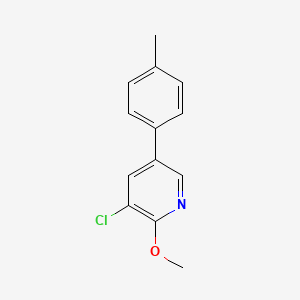
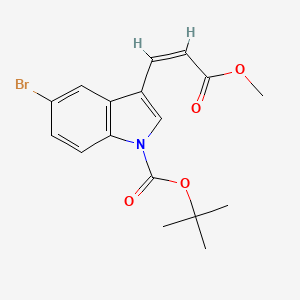
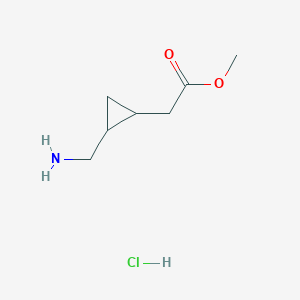
![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026295.png)
